1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one
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Overview
Description
1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one is a unique organic compound characterized by the presence of a pyridyl group, a trimethylsilyl group, and a propyne moiety
Preparation Methods
The synthesis of 1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxaldehyde and trimethylsilylacetylene.
Reaction Conditions: The key step involves the coupling of 3-pyridinecarboxaldehyde with trimethylsilylacetylene under basic conditions, often using a strong base such as potassium tert-butoxide.
Industrial Production: On an industrial scale, the synthesis may be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.
Chemical Reactions Analysis
1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridyl ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into pyridyl alcohols.
Major Products: The major products formed from these reactions include pyridyl ketones, pyridyl alcohols, and substituted pyridyl derivatives.
Scientific Research Applications
1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by binding to allosteric sites.
Pathways Involved: The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic pathways, depending on the specific target.
Comparison with Similar Compounds
1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Pyridyl)-2-propyne-1-one and 1-(3-Pyridyl)-3-(trimethylsilyl)-2-butene-1-one share structural similarities.
Uniqueness: The presence of both the pyridyl and trimethylsilyl groups in this compound imparts unique reactivity and stability, making it a valuable compound in synthetic chemistry and material science.
Biological Activity
1-(Pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one is a compound of growing interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring, which is known for its pharmacological versatility, and a trimethylsilyl group that enhances solubility and stability. The general structure can be represented as follows:
This configuration suggests potential interactions with biological targets, particularly in microbial systems.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives of pyridine have demonstrated significant activity against Gram-positive bacteria.
The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of protein synthesis by targeting bacterial ribosomes. Specifically, compounds similar to this compound may bind to the 50S subunit of ribosomes, disrupting translation processes .
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
A study investigating the antibacterial efficacy of various pyridine derivatives found that compounds structurally similar to this compound exhibited strong bacteriostatic effects against several strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated that these compounds could inhibit bacterial growth effectively at low concentrations .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
1 | S. aureus | 8 |
2 | E. faecalis | 16 |
3 | Streptococcus pneumoniae | 4 |
Case Study 2: Biofilm Inhibition
Another significant aspect of the biological activity is the compound's ability to inhibit biofilm formation. A study demonstrated that derivatives similar to this compound significantly reduced biofilm biomass in a dose-dependent manner when tested against S. pneumoniae. This suggests potential therapeutic applications in treating biofilm-associated infections .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of pyridine derivatives indicates that modifications in the silyl group can enhance antibacterial potency. For example, increasing the steric bulk around the trimethylsilyl group has been correlated with improved activity against resistant strains .
Properties
IUPAC Name |
1-pyridin-3-yl-3-trimethylsilylprop-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)8-6-11(13)10-5-4-7-12-9-10/h4-5,7,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBFIURELMQMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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